2-(4-Cyclohexylphenoxy)-1-(4-methylphenyl)ethanone
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Overview
Description
2-(4-Cyclohexylphenoxy)-1-(4-methylphenyl)ethanone is an organic compound characterized by the presence of a cyclohexyl group attached to a phenoxy group, which is further connected to a methylphenyl ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylphenoxy)-1-(4-methylphenyl)ethanone typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-cyclohexylphenol with an appropriate halogenated ethanone derivative under basic conditions to form the phenoxy intermediate.
Coupling Reaction: The phenoxy intermediate is then coupled with 4-methylphenyl ethanone using a suitable catalyst, such as palladium or copper, under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for the controlled addition of reactants and catalysts.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclohexylphenoxy)-1-(4-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-Cyclohexylphenoxy)-1-(4-methylphenyl)ethanone has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Cyclohexylphenoxy)-1-(4-methylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Modulation: Influencing cellular pathways involved in metabolism or signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-(4-Cyclohexylphenoxy)-1-phenylethanone: Lacks the methyl group on the phenyl ring.
2-(4-Methylphenoxy)-1-(4-methylphenyl)ethanone: Lacks the cyclohexyl group.
Properties
Molecular Formula |
C21H24O2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(4-cyclohexylphenoxy)-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C21H24O2/c1-16-7-9-19(10-8-16)21(22)15-23-20-13-11-18(12-14-20)17-5-3-2-4-6-17/h7-14,17H,2-6,15H2,1H3 |
InChI Key |
ZBWWTPRKUNMHMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C3CCCCC3 |
Origin of Product |
United States |
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